Cas no 709-19-3 (2-methyl-1H-1,3-benzodiazole-6-carboxylic acid)
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
- 2-Methyl-3H-benzimidazole-5-carboxylic acid
- 2-Methyl-1H-benzimidazole-6-carboxylic acid
- 2-METHYL-1H BENZIMIDAZOLE-5-CARBOXYLIC ACID
- 2-Methyl-3H-benzoimidazole-5-carboxylic acid
- 2-Methylbenzimidazole-5-Carboxylic Acid
- 2-Methyl-1H-benziMidazole-5-carboxylic acid
- 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
- MFCD00800488
- PS-3079
- EN300-113264
- 2-METHYL-3H-BENZO[D]IMIDAZOLE-5-CARBOXYLIC ACID
- Oprea1_545065
- SCHEMBL1106071
- F1196-0294
- BDBM47941
- 1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID, 2-METHYL-
- AC-9077
- AKOS000301481
- HMS2357C03
- 2-methylbenzimidazol-5-carboxylic acid
- W-200492
- FT-0612898
- 2-methyl-benzoimidazole-5-carboxylic acid
- 2-Methyl-1H-benzoimidazole-5-carboxylic acid
- 2-methyl-1H-benzo[d]imidazole-5carboxylic acid
- 2-methyl-1H-benzimidazol-5-carboxylic acid
- SDCCGMLS-0065823.P001
- MLS000530203
- AB07267
- SMR000135180
- GZHWABCBKGMLIE-UHFFFAOYSA-N
- AE-641/06317030
- GEO-01752
- CHEMBL482642
- Oprea1_380509
- BDBM50493791
- TS-02434
- Oprea1_303955
- AKOS000283111
- 2-methyl-1H-benzo[d]imidazole-5-carboxylicacid
- Cambridge id 5181263
- SY018444
- STR07384
- cid_1132609
- CS-0044659
- 709-19-3
- 2-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid
- DTXSID30360609
- CHEBI:228515
- ALBB-028168
- BBL012588
- 1H-BENZIMIDAZOLE-6-CARBOXYLIC ACID, 2-METHYL-
- STL163647
- 640-758-5
-
- MDL: MFCD00800488
- Inchi: 1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
- InChI Key: GZHWABCBKGMLIE-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)NC(C)=N2)=O
Computed Properties
- Exact Mass: 176.05900
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
Experimental Properties
- Color/Form: Gray crystalline powder
- Density: 1.2662 (rough estimate)
- Melting Point: >300°C
- Boiling Point: 307.77°C (rough estimate)
- Refractive Index: 1.5570 (estimate)
- PSA: 65.98000
- LogP: 1.56950
- Solubility: Not determined
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid Pricemore >>
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$64.00 | 2023-05-18 | ||
| TRC | M291108-250mg |
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| TRC | M291108-500mg |
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2-methyl-1H-1,3-benzodiazole-6-carboxylic acid Suppliers
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid Related Literature
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Christina N. Banti,Sotiris K. Hadjikakou Metallomics 2013 5 569
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2. Preparation of trimeric and tetrameric bis(trifluoromethyl)arsazene; X-ray study of [(CF3)2AsN]4Rakesh Bohra,Herbert W. Roesky,Joachim Lucas,Mathias Noltemeyer,George M. Sheldrick J. Chem. Soc. Dalton Trans. 1983 1011
Additional information on 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
Recent Advances in the Study of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 709-19-3) and Its Applications in Chemical Biology and Medicine
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 709-19-3) is a benzimidazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique heterocyclic structure, serves as a crucial building block for the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. The compound's ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for further investigation.
One of the most notable advancements in the study of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid is its role in the development of novel kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have synthesized a series of derivatives based on this scaffold, demonstrating potent inhibitory activity against specific kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a new class of kinase inhibitors using 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid as a core structure, showing promising results in preclinical models of breast cancer.
In addition to its applications in kinase inhibition, 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid has also been investigated for its antimicrobial properties. A recent study highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics. This is particularly relevant given the growing global concern over antimicrobial resistance and the urgent need for novel therapeutic agents.
Another area of interest is the compound's potential in anti-inflammatory therapy. Research has shown that derivatives of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A 2022 study demonstrated that these derivatives significantly reduced inflammation in animal models of rheumatoid arthritis, suggesting their potential as a new class of anti-inflammatory drugs. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity.
The synthesis and optimization of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable methods for producing these compounds. For example, a 2023 paper in Organic Letters described a novel one-pot synthesis approach that significantly improved yield and reduced production costs. Such advancements are critical for facilitating the transition from laboratory-scale research to industrial-scale production, ultimately supporting the development of new drugs.
Despite these promising developments, challenges remain in the clinical translation of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid-based therapies. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the compound's potential as a versatile scaffold for drug discovery. Continued investigation into its biological activities and synthetic modifications will likely yield further breakthroughs in the coming years.
In conclusion, 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 709-19-3) represents a valuable tool in chemical biology and medicinal chemistry. Its diverse applications, ranging from kinase inhibition to antimicrobial and anti-inflammatory therapy, highlight its significance in contemporary research. As synthetic methodologies and biological understanding advance, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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